molecular formula C17H22Cl2N6OS B5114368 2-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

2-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B5114368
M. Wt: 429.4 g/mol
InChI Key: YVJKEKUCDSNYTF-UHFFFAOYSA-N
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Description

2-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting with the formation of the triazine ring. The process often includes the reaction of cyanuric chloride with butylamine and dimethylamine under controlled conditions to form the triazine core. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the acetamide moiety is attached through a nucleophilic substitution reaction with 3,4-dichloroaniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide apart is its unique combination of a triazine ring, sulfanyl group, and dichlorophenyl acetamide moiety. This combination provides a distinct set of chemical properties, making it highly versatile for various applications in research and industry.

Properties

IUPAC Name

2-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N6OS/c1-4-5-8-20-15-22-16(25(2)3)24-17(23-15)27-10-14(26)21-11-6-7-12(18)13(19)9-11/h6-7,9H,4-5,8,10H2,1-3H3,(H,21,26)(H,20,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJKEKUCDSNYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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